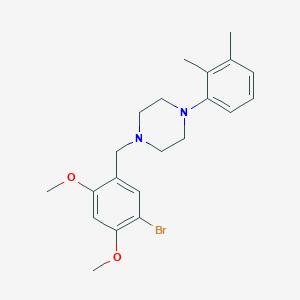
N-(4-methoxyphenyl)-2-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-methylpentanamide, also known as methoxyacetylfentanyl, is a synthetic opioid that is structurally similar to fentanyl. It is classified as a Schedule I controlled substance due to its high potential for abuse and lack of accepted medical use. However, despite its illicit status, methoxyacetylfentanyl has been the subject of scientific research due to its potential as a tool for studying opioid receptors and pain pathways.
作用机制
Methoxyacetylfentanyl works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor and leads to the release of endogenous opioids, such as endorphins, which produce analgesia and euphoria. Methoxyacetylfentanyl also inhibits the release of neurotransmitters, such as dopamine and norepinephrine, which are involved in the reward and stress response systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl are similar to those of other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. Methoxyacetylfentanyl can also cause tolerance and physical dependence, which can lead to withdrawal symptoms when use is discontinued.
实验室实验的优点和局限性
Methoxyacetylfentanyl has several advantages for use in scientific research. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptors and pain pathways. Methoxyacetylfentanyl is also stable and can be stored for long periods of time, which makes it convenient for use in experiments.
However, N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl also has several limitations. It is a controlled substance, which means that it is difficult to obtain and requires special permits and licenses. Methoxyacetylfentanyl is also highly potent and can be dangerous if not handled properly. Researchers must take precautions to ensure their safety when working with this compound.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl. One area of interest is the development of new opioid analgesics that are safer and less addictive than current opioids. Methoxyacetylfentanyl could be used as a starting point for the development of these new compounds.
Another area of interest is the role of the kappa-opioid receptor in pain processing. Methoxyacetylfentanyl has been found to have a high affinity for this receptor, and further research could lead to the development of new treatments for pain that target this receptor.
In conclusion, N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl is a synthetic opioid that has been the subject of scientific research due to its potential as a tool for studying opioid receptors and pain pathways. It has a high affinity for the mu-opioid receptor and produces analgesia, sedation, and euphoria. Methoxyacetylfentanyl has several advantages for use in scientific research, but also has limitations due to its controlled status and high potency. Future research on N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl could lead to the development of new treatments for pain and addiction.
合成方法
Methoxyacetylfentanyl can be synthesized through various methods, including acylation of fentanyl with N-(4-methoxyphenyl)-2-methylpentanamidel chloride or by using a palladium-catalyzed coupling reaction. The synthesis of N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl requires specialized equipment and knowledge, and it is not recommended for amateur chemists.
科学研究应用
Methoxyacetylfentanyl has been used in scientific research to study the opioid receptors and pain pathways in the body. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Methoxyacetylfentanyl has also been used to study the role of the kappa-opioid receptor in pain processing.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-10(2)13(15)14-11-6-8-12(16-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIGVHVKQCMLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)
![{5-hydroxy-6-methyl-4-[(2-naphthylimino)methyl]-3-pyridinyl}methyl dihydrogen phosphate](/img/structure/B4982085.png)
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4982092.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4982098.png)
![N-(3-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4982100.png)
![1-[1-hydroxy-1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl]cyclopentanol hydrochloride](/img/structure/B4982101.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982108.png)
![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4982114.png)
![4-{6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B4982120.png)
![4-[(5-nitro-2-pyridinyl)amino]benzoic acid](/img/structure/B4982131.png)
![ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4982150.png)
![N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982159.png)
